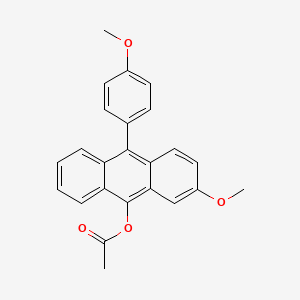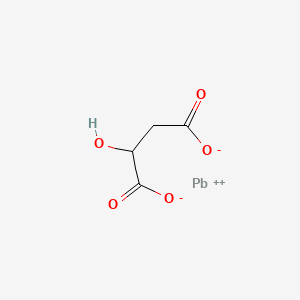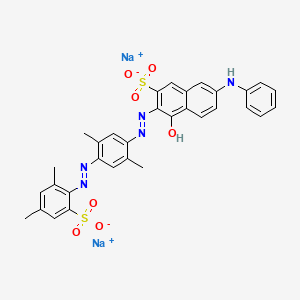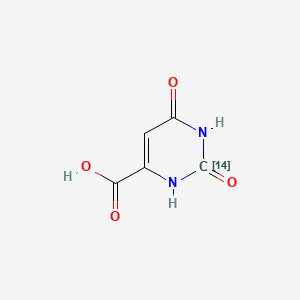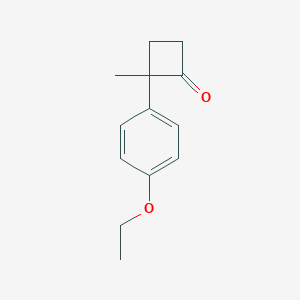
2-(4-Ethoxyphenyl)-2-methylcyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethoxyphenyl)-2-methylcyclobutan-1-one is an organic compound characterized by a cyclobutanone ring substituted with a 4-ethoxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-2-methylcyclobutan-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethoxybenzaldehyde with a suitable cyclobutanone precursor under acidic or basic conditions to facilitate the formation of the cyclobutanone ring. The reaction conditions often include the use of catalysts such as Lewis acids or bases to promote the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and reducing waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-2-methylcyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclobutanone ring to a cyclobutanol derivative.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the phenyl ring or the cyclobutanone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(4-Ethoxyphenyl)-2-methylcyclobutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-2-methylcyclobutan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-2-methylcyclobutan-1-one: Similar structure with a methoxy group instead of an ethoxy group.
2-(4-Ethoxyphenyl)-2-ethylcyclobutan-1-one: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
2-(4-Ethoxyphenyl)-2-methylcyclobutan-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group may enhance its solubility and interaction with biological targets compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-2-methylcyclobutan-1-one |
InChI |
InChI=1S/C13H16O2/c1-3-15-11-6-4-10(5-7-11)13(2)9-8-12(13)14/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
PDYVYTKCZLQUMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CCC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-1,6-Hexanediylbis[N'-octadecyl]urea](/img/structure/B13809704.png)
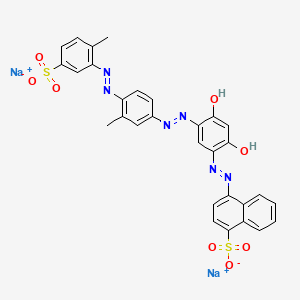
![7-Oxabicyclo[4.1.0]hept-2-EN-2-OL](/img/structure/B13809714.png)
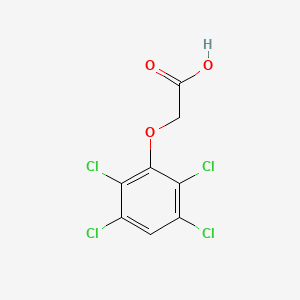
![3-[2-(1H-benzimidazol-2-yl)ethyl]-1-cyclopentyl-1-(4-methoxyphenyl)thiourea](/img/structure/B13809723.png)
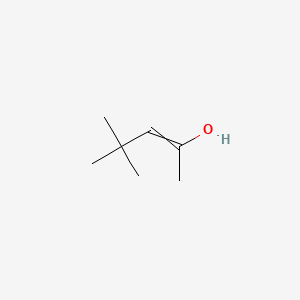

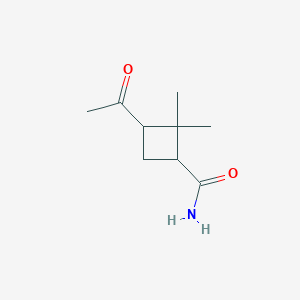
![3,5-Dibromo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13809761.png)
